Cas no 374-40-3 (3,3,4,4,4-Pentafluorobutan-2-ol)

374-40-3 structure
Productnaam:3,3,4,4,4-Pentafluorobutan-2-ol
3,3,4,4,4-Pentafluorobutan-2-ol Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Butanol,3,3,4,4,4-pentafluoro-
- 3,3,4,4,4-pentafluorobutan-2-ol
- 3,3,4,4,4-PENTAFLUOROBUTANOL-2
- 1,1,1,2,2-pentafluorobutan-3-ol
- 1-methyl-2,2,3,3,3-pentafluoropropanol
- 2-pentafluorobutanol
- 3,3,4,4,4-Pentafluor-butan-2-ol
- 3,3,4,4,4-pentafluoro-2-butanol
- 3,3,4,4,4-pentafluoro-butan-2-ol
- pentafluorobutanol
- PENTAFLUOROETHYLMETHYLCARBINOL
- DTXSID70880134
- 3-Bromo-4-piperazinobenzoicAcid
- SCHEMBL507370
- 3,3,4,4,4-pentafluorobutanol-2, AldrichCPR
- FT-0613983
- (+/-)-3,3,4,4,4-pentafluoro-2-butanol
- Pentafluorobutanol-2
- MFCD00042432
- EN300-369157
- 1-Pentafluoroethylethanol
- AKOS006230579
- racemic 3,3,4,4,4-pentafluoro-2-butanol
- NS00019009
- EINECS 206-776-9
- 374-40-3
- 3,3,4,4,4-Pentafluorobutan-2-ol
-
- MDL: MFCD00042432
- Inchi: InChI=1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3
- InChI-sleutel: BUGIAHXXBFVPGW-UHFFFAOYSA-N
- LACHT: CC(C(C(F)(F)F)(F)F)O
Berekende eigenschappen
- Exacte massa: 164.02600
- Monoisotopische massa: 164.026
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 117
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Topologisch pooloppervlak: 20.2A^2
- XLogP3: 1.8
- Aantal tautomers: nothing
Experimentele eigenschappen
- Kleur/vorm: Not available
- Dichtheid: 1.369
- Kookpunt: 113 ºC
- Vlampunt: 22 ºC
- Brekindex: 1.315
- PSA: 20.23000
- LogboekP: 1.56480
- Oplosbaarheid: Not available
3,3,4,4,4-Pentafluorobutan-2-ol Beveiligingsinformatie
- Gevaarverklaring: Flammable
- Vervoersnummer gevaarlijk materiaal:1993
- Code gevarencategorie: 11-38
- Veiligheidsinstructies: S9-S16-S29-S33
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R10; R36/37/38
- Gevaarklasse:FLAMMABLE
- Veiligheidstermijn:S16;S23;S26;S36
3,3,4,4,4-Pentafluorobutan-2-ol Douanegegevens
- HS-CODE:2905590090
- Douanegegevens:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3,3,4,4,4-Pentafluorobutan-2-ol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P300187-1g |
3,3,4,4,4-Pentafluorobutan-2-ol |
374-40-3 | 95% | 1g |
¥237.90 | 2023-09-01 | |
Fluorochem | 006957-1g |
3,3,3,4,4-Pentafluorobutan-2-ol |
374-40-3 | 95% | 1g |
£23.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-1g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 1g |
552.0CNY | 2021-07-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-5g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 5g |
1851.0CNY | 2021-07-05 | |
eNovation Chemicals LLC | Y1252170-250mg |
3,3,4,4,4-PENTAFLUORO-2-BUTANOL |
374-40-3 | 95% | 250mg |
$215 | 2024-06-06 | |
Enamine | EN300-369157-0.1g |
3,3,4,4,4-pentafluorobutan-2-ol |
374-40-3 | 95.0% | 0.1g |
$87.0 | 2025-03-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-5g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 5g |
1851CNY | 2021-05-07 | |
Enamine | EN300-369157-2.5g |
3,3,4,4,4-pentafluorobutan-2-ol |
374-40-3 | 95.0% | 2.5g |
$198.0 | 2025-03-18 | |
Ambeed | A241960-1g |
3,3,4,4,4-Pentafluoro-2-butanol |
374-40-3 | 97% | 1g |
$21.0 | 2024-04-19 | |
abcr | AB103558-1g |
3,3,4,4,4-Pentafluorobutanol-2, 97%; . |
374-40-3 | 97% | 1g |
€82.80 | 2024-06-13 |
3,3,4,4,4-Pentafluorobutan-2-ol Gerelateerde literatuur
-
1. Transition-state structure in thermal β-cis-elimination of estersHarold Kwart,Joel Slutsky J. Chem. Soc. Chem. Commun. 1972 1182
-
2. Transition-state structure in thermal β-cis-elimination of estersHarold Kwart,Joel Slutsky J. Chem. Soc. Chem. Commun. 1972 1182
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